molecular formula C18H20F2N4O2S B10934436 1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10934436
M. Wt: 394.4 g/mol
InChI Key: SZYZZSUKRBLBJB-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This particular compound is characterized by the presence of a difluoromethyl group, a dimethyl group, and a sulfonamide group attached to a pyrazole ring, making it a unique and potentially valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
  • Isopyrazam
  • Sedaxane
  • Bixafen
  • Fluxapyroxad
  • Benzovindiflupyr

Comparison: 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-{1-[3-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a difluoromethyl group, a dimethyl group, and a sulfonamide group attached to a pyrazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H20F2N4O2S

Molecular Weight

394.4 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[1-(3-pyrrol-1-ylphenyl)ethyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C18H20F2N4O2S/c1-12(15-7-6-8-16(11-15)23-9-4-5-10-23)22-27(25,26)17-13(2)21-24(14(17)3)18(19)20/h4-12,18,22H,1-3H3

InChI Key

SZYZZSUKRBLBJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC(C)C2=CC(=CC=C2)N3C=CC=C3

Origin of Product

United States

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